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Compound of Interest

Compound Name: 2,6-Dimethylbenzenethiol

Cat. No.: B089409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and

applications of 2,6-Dimethylbenzenethiol (also known as 2,6-dimethylthiophenol), a key

intermediate in organic synthesis and pharmaceutical development.

Physicochemical and Spectroscopic Properties
2,6-Dimethylbenzenethiol is a colorless to pale yellow liquid distinguished by a potent,

sulfurous, and meaty aroma.[1][2] Its core physicochemical and spectroscopic characteristics

are summarized below.

Table 1: Physicochemical Properties of 2,6-
Dimethylbenzenethiol
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Property Value Reference(s)

CAS Number 118-72-9 [3]

Molecular Formula C₈H₁₀S [3][4]

Molecular Weight 138.23 g/mol [4][5]

Appearance Colorless to pale yellow liquid [6]

Odor
Strong, sulfurous, meaty,

roasted, phenolic
[7]

Boiling Point 122 °C @ 50 mmHg [5]

Density 1.038 g/mL @ 25 °C [5]

Refractive Index n20/D 1.5749 [5]

Flash Point 86 °C (186.8 °F) - closed cup

Solubility
Slightly soluble in water;

soluble in organic solvents.
[8]

LogP 3.15 [6]

Table 2: Spectroscopic Data Summary for 2,6-
Dimethylbenzenethiol
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Spectrum Type
Key Features / Data
Source

Reference(s)

¹H NMR

Spectra available from

chemical suppliers and

databases.

[1]

¹³C NMR

Spectra available from

chemical suppliers and

databases.

[1]

Mass Spectrometry
Major m/z peaks: 138 (M+),

105, 103, 77.
[1][2]

Infrared (IR)

Spectra available from

chemical suppliers and

databases.

[1][2]

Synthesis and Reactivity
While various methods can be employed for the synthesis of thiophenols, a robust and

common laboratory and industrial-scale method proceeds from the corresponding phenol via

the Newman-Kwart rearrangement.[1][9]

Experimental Protocol: Synthesis via Newman-Kwart
Rearrangement
This protocol outlines the conversion of the readily available 2,6-dimethylphenol to 2,6-
Dimethylbenzenethiol. The process involves two main stages: formation of an O-aryl

thiocarbamate and its subsequent thermal rearrangement, followed by hydrolysis.

Part 1: Synthesis of O-(2,6-dimethylphenyl) dimethylthiocarbamate

Reaction Setup: To a stirred solution of 2,6-dimethylphenol (1.0 eq.) in a suitable aprotic

solvent (e.g., DMF or acetonitrile) under an inert atmosphere (N₂ or Ar), add a base such as

sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
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Formation of Phenoxide: Allow the mixture to stir at room temperature for 1 hour, or until

hydrogen evolution ceases, to ensure complete formation of the sodium phenoxide.

Thiocarbamoylation: Cool the reaction mixture back to 0 °C and add dimethylthiocarbamoyl

chloride (1.1 eq.) dropwise.

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up and Isolation: Upon completion, quench the reaction by carefully adding water.

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure. The crude O-aryl thiocarbamate can be purified by column

chromatography or crystallization.

Part 2: Newman-Kwart Rearrangement and Hydrolysis

Thermal Rearrangement: Heat the purified O-(2,6-dimethylphenyl) dimethylthiocarbamate

(1.0 eq.) neat or in a high-boiling point solvent (e.g., diphenyl ether) to 200-250 °C.[9] The

reaction is typically complete within 1-4 hours. Monitor the rearrangement by TLC or ¹H

NMR. Note: Milder conditions can be achieved using palladium or photoredox catalysis.[10]

[11]

Hydrolysis: Cool the resulting S-(2,6-dimethylphenyl) dimethylthiocarbamate. Add a solution

of potassium hydroxide (KOH) in methanol or ethanol and heat to reflux for 4-8 hours to

hydrolyze the thiocarbamate.

Work-up and Purification: After cooling, dilute the mixture with water and acidify with

aqueous HCl (e.g., 2M HCl) to protonate the thiophenolate. Extract the product with an

organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine,

dry over anhydrous Na₂SO₄, filter, and concentrate. The final product, 2,6-
Dimethylbenzenethiol, can be purified by vacuum distillation.
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Step 1: Thiocarbamate Formation Step 2: Rearrangement Step 3: Hydrolysis

2,6-Dimethylphenol + Dimethylthiocarbamoyl
Chloride + Base (NaH)

O-(2,6-dimethylphenyl)
dimethylthiocarbamate

Heat (200-250°C)
or Catalyst

S-(2,6-dimethylphenyl)
dimethylthiocarbamate

+ KOH / EtOH
+ HCl (aq) 2,6-Dimethylbenzenethiol

Click to download full resolution via product page

Caption: Synthetic workflow for 2,6-Dimethylbenzenethiol via Newman-Kwart
Rearrangement.

Applications in Pharmaceutical Development
The primary application of 2,6-Dimethylbenzenethiol in the pharmaceutical industry is as a

crucial building block for the synthesis of Vortioxetine.[12] Vortioxetine (marketed as Trintellix®)

is a multimodal antidepressant used for the treatment of major depressive disorder.

The synthesis involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed

Buchwald-Hartwig amination reaction, where the sulfur atom of 2,6-Dimethylbenzenethiol
acts as the nucleophile, displacing a leaving group (e.g., a halogen) on a phenylpiperazine core

structure.[8][13]

Experimental Protocol: Synthesis of Vortioxetine
Intermediate
This protocol describes a common method for coupling 2,6-Dimethylbenzenethiol with a

suitable electrophile, a key step in vortioxetine synthesis.

Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 1-(2-

bromophenyl)piperazine (1.0 eq.) and 2,6-Dimethylbenzenethiol (1.1 eq.) in a suitable

solvent such as toluene or dioxane.

Base and Catalyst Addition: Add a base, typically a strong, non-nucleophilic base like sodium

tert-butoxide (NaOtBu, ~2.0 eq.). Add a palladium catalyst (e.g., Pd₂(dba)₃, ~0.02 eq.) and a

phosphine ligand (e.g., BINAP, ~0.04 eq.).
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Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and maintain for 12-24

hours, monitoring by TLC or LC-MS until the starting materials are consumed.

Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract with an

organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over

Na₂SO₄, filter, and concentrate. The crude product, 1-(2-((2,6-

dimethylphenyl)thio)phenyl)piperazine (Vortioxetine), can then be purified using column

chromatography.

Salt Formation: For pharmaceutical use, the purified free base is typically converted to a salt,

such as the hydrobromide, by treating a solution of the base with HBr.

2,6-Dimethylbenzenethiol
Pd Catalyst
+ Ligand

+ Base (NaOtBu)
1-(2-Bromophenyl)piperazine

Vortioxetine
(Free Base)

Click to download full resolution via product page

Caption: Core reaction for the synthesis of Vortioxetine.

Biological Activity and Signaling Pathways
Some commercial databases associate 2,6-Dimethylbenzenethiol with the human gene

GABRA1, which encodes the alpha-1 subunit of the GABA-A receptor.[5] The GABA-A receptor

is a critical inhibitory channel in the central nervous system and a target for many drugs,

including benzodiazepines and barbiturates.[14] However, a thorough review of the scientific

literature reveals no direct evidence of 2,6-Dimethylbenzenethiol binding to or modulating the

GABRA1 subunit or any other GABA-A receptor subtype. While various phenolic compounds

are known to interact with GABA-A receptors, this activity has not been demonstrated for 2,6-
Dimethylbenzenethiol.[15][16]

Therefore, its role in drug development, specifically for vortioxetine, is confirmed as a synthetic

intermediate rather than an active pharmacological agent that directly engages with a biological
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signaling pathway. The association with GABRA1 is likely an artifact of database annotation

and should be interpreted with caution.

Safety and Handling
2,6-Dimethylbenzenethiol is classified as a hazardous substance. It is known to cause skin

and serious eye irritation, and it may cause respiratory irritation.[3] It is a combustible liquid.

Standard laboratory safety precautions should be strictly followed when handling this

compound.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a

face shield, and a lab coat. Work in a well-ventilated fume hood.

Handling: Avoid inhalation of vapors and contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

heat and sources of ignition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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